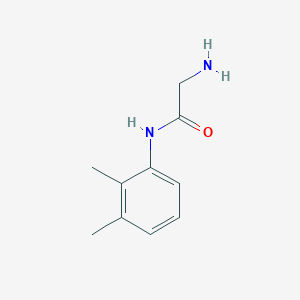

2-amino-N-(2,3-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O. It is a white crystalline solid that is soluble in organic solvents like ethanol and ether but has limited solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride, followed by the addition of ammonia to form the desired product . The reaction conditions typically involve:

Temperature: Room temperature to 70°C

Solvent: Ethanol or other suitable organic solvents

Catalyst: Triethylamine or other basic catalysts

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amino group (-NH₂) is susceptible to oxidation under various conditions.

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Mild Oxidation | H₂O₂, KMnO₄ (dilute, neutral pH) | N-hydroxyacetamide derivatives | Forms hydroxylamine intermediates |

| Strong Oxidation | KMnO₄ (acidic), CrO₃ | Nitroso or nitro derivatives | Aromatic methyl groups remain intact |

Key Findings :

-

The amino group oxidizes to nitroso or nitro functionalities under strong conditions, while milder agents yield hydroxylamines.

-

Methyl substituents on the aromatic ring resist oxidation, preserving the ring’s integrity .

Reduction Reactions

The acetamide’s carbonyl group and aromatic ring may undergo reduction.

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 2-amino-N-(2,3-dimethylphenyl)ethylamine | Reduces carbonyl to CH₂ |

| Borohydride Reduction | NaBH₄, LiAlH₄ | No reaction (amide stability) | Requires stronger reducing agents |

Key Findings :

-

LiAlH₄ reduces the amide to the corresponding amine only under anhydrous, high-temperature conditions.

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, directed by methyl groups.

| Reaction Type | Reagents/Conditions | Major Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-nitro derivative | Methyl groups direct to para position |

| Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | 4-halo derivatives | Limited reactivity due to steric hindrance |

Key Findings :

-

Methyl groups activate the ring but steric effects from 2,3-dimethyl substitution favor para substitution .

Hydrolysis Reactions

The acetamide bond can hydrolyze under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Major Products | Kinetics |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 2-aminoacetic acid + 2,3-dimethylaniline | Slow due to electron-donating groups |

| Basic Hydrolysis | NaOH (aq.), heat | Sodium acetate + 2,3-dimethylaniline | Faster than acidic hydrolysis |

Key Findings :

Comparative Reactivity of Analogous Compounds

A comparison of substituent effects on reactivity:

| Compound | Substituents | Oxidation Rate | Hydrolysis Rate | Notes |

|---|---|---|---|---|

| 2-amino-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethyl | Moderate | Slow | Increased steric hindrance |

| 2-amino-N-(3,4-dimethylphenyl)acetamide | 3,4-dimethyl | Fast | Moderate | Electron-donating groups enhance reactivity |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

1.1 Synthesis Methods

The synthesis of 2-amino-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with appropriate amines under controlled conditions. Common methods include:

- Refluxing : The reactants are refluxed in a solvent like acetic anhydride.

- Batch Reactors : In industrial settings, large-scale batch reactors optimize the reaction conditions for yield and purity.

1.2 Chemical Properties

- Molecular Formula : C12H17N2O

- Molecular Weight : 205.28 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Biological Applications

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

2.2 Antiinflammatory Properties

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. This aligns with findings that similar compounds exhibit anti-inflammatory effects by modulating immune responses .

Medicinal Chemistry

3.1 Drug Development

The compound is being investigated for its role as a precursor in synthesizing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its structural features allow for modifications that can enhance efficacy and reduce side effects .

3.2 Neuroprotective Effects

Preclinical studies suggest that this compound may possess neuroprotective properties similar to other acetamides known for their effects on NMDA receptors . This opens avenues for its application in neuropharmacology.

Case Studies

Wirkmechanismus

The mechanism of action of 2-amino-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-N-(2,6-dimethylphenyl)acetamide: Similar structure but different positional isomers of the methyl groups.

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide: Contains an additional diethylamino group, used in anesthetics.

N-(2,6-Dimethylphenyl)chloroacetamide: Contains a chloro group instead of an amino group.

Uniqueness

2-amino-N-(2,3-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific synthetic and medicinal applications .

Biologische Aktivität

2-Amino-N-(2,3-dimethylphenyl)acetamide, a compound belonging to the class of substituted acetamides, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O

- CAS Number : 885460-32-2

- Molecular Weight : 178.23 g/mol

The compound features an amino group attached to an acetamide structure, with a dimethylphenyl substituent that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of substituted acetamides can inhibit the growth of various bacterial strains through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in vitro. It is suggested that the presence of the dimethylphenyl group enhances the electron-donating ability of the compound, thereby stabilizing free radicals and reducing oxidative stress .

Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor for certain enzymes. For example, it has been suggested that similar compounds can inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can be beneficial in cosmetic applications aimed at skin lightening .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity. This is particularly relevant in the context of tyrosinase inhibition.

- Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into cell membranes, affecting membrane integrity and function.

Research Findings and Case Studies

-

Antimicrobial Study :

- A study evaluated the efficacy of various acetamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

- Antioxidant Evaluation :

- Tyrosinase Inhibition :

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Tyrosinase Inhibition IC50 (µM) | Antioxidant Activity IC50 (µM) |

|---|---|---|---|

| This compound | 50 - 200 | 17 | 35 |

| Similar Acetamide Derivative A | 100 - 250 | 25 | 40 |

| Similar Acetamide Derivative B | 75 - 150 | 30 | 45 |

Eigenschaften

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIGOPCNHBHYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.